1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL
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Overview
Description
1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL is an organic compound with the molecular formula C10H14FNO It is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a secondary alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoro-2-methylbenzaldehyde.
Amination: The aldehyde undergoes reductive amination with a suitable amine, such as methylamine, in the presence of a reducing agent like sodium cyanoborohydride.
Hydroxylation: The resulting intermediate is then subjected to hydroxylation using reagents like sodium borohydride or lithium aluminum hydride to introduce the secondary alcohol group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: 1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-one.
Reduction: 1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-amine.
Substitution: 1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL.
Scientific Research Applications
1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluoro-substituted aromatic ring can engage in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1-Amino-2-propanol: Lacks the fluoro and methyl substituents, making it less hydrophobic and less reactive in certain chemical reactions.
2-Fluoro-4-methylaniline: Contains a similar fluoro and methyl substitution pattern but lacks the secondary alcohol group, resulting in different reactivity and applications.
Uniqueness: 1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both an amino group and a secondary alcohol allows for diverse chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C10H14FNO |
---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
1-amino-1-(4-fluoro-2-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO/c1-6-5-8(11)3-4-9(6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3 |
InChI Key |
SPOJJXMJIBJMRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(C(C)O)N |
Origin of Product |
United States |
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